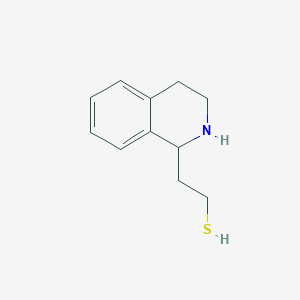![molecular formula C14H15Cl2N3O3 B14619042 1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid CAS No. 59666-66-9](/img/structure/B14619042.png)
1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid is a chemical compound that combines the properties of an imidazole derivative and nitric acid. Imidazole derivatives are known for their wide range of applications in medicinal chemistry, while nitric acid is a strong oxidizing agent commonly used in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or electrophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic properties in treating infections and inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and proteins, inhibiting their activity. Nitric acid, being a strong oxidizing agent, can induce oxidative stress in cells, leading to cell death. The combination of these two components enhances the compound’s overall efficacy in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,4-Dichlorophenyl)-1H-imidazole
- 1-(2,4-Dichlorophenyl)-2-imidazoline
- 2-(2,4-Dichlorophenyl)-4,5-dihydro-1H-imidazole
Uniqueness
1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid stands out due to its unique combination of an imidazole derivative and nitric acid. This combination provides a synergistic effect, enhancing its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
59666-66-9 |
|---|---|
Molekularformel |
C14H15Cl2N3O3 |
Molekulargewicht |
344.2 g/mol |
IUPAC-Name |
1-[2-(2,4-dichlorophenyl)pent-4-enyl]imidazole;nitric acid |
InChI |
InChI=1S/C14H14Cl2N2.HNO3/c1-2-3-11(9-18-7-6-17-10-18)13-5-4-12(15)8-14(13)16;2-1(3)4/h2,4-8,10-11H,1,3,9H2;(H,2,3,4) |
InChI-Schlüssel |
UDTHZEHTIYPEFI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


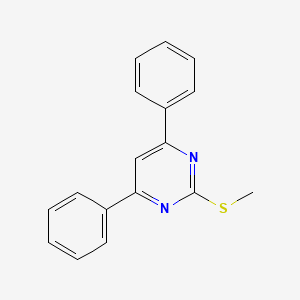
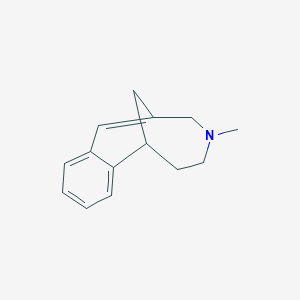
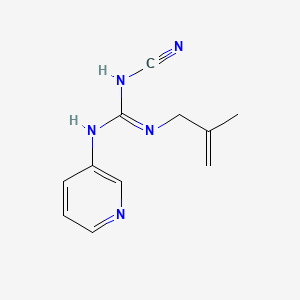

![Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]-](/img/structure/B14618983.png)
![2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane](/img/structure/B14618984.png)
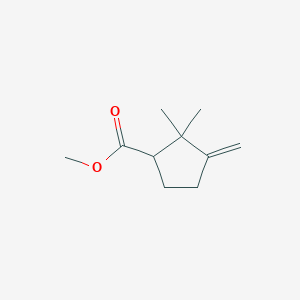
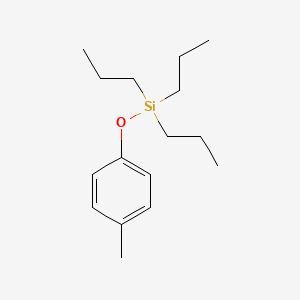
![2-[3-(2-Hydroxy-5-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14618995.png)
![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)
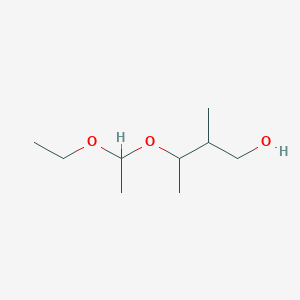

![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
